molecular formula C11H14FN3O2 B2867212 1-(3-Fluoro-2-nitrophenyl)-4-methylpiperazine CAS No. 1233952-00-5

1-(3-Fluoro-2-nitrophenyl)-4-methylpiperazine

Cat. No.: B2867212
CAS No.: 1233952-00-5
M. Wt: 239.25
InChI Key: FAUACWKLZAFYTG-UHFFFAOYSA-N
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Description

1-(3-Fluoro-2-nitrophenyl)-4-methylpiperazine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorine atom and a nitro group attached to a phenyl ring, which is further connected to a piperazine ring substituted with a methyl group. The unique structural features of this compound make it a valuable subject for studies in medicinal chemistry, pharmacology, and material science.

Scientific Research Applications

1-(3-Fluoro-2-nitrophenyl)-4-methylpiperazine has several applications in scientific research:

Safety and Hazards

The safety and hazards associated with “1-(3-Fluoro-2-nitrophenyl)-4-methylpiperazine” would depend on its exact properties. As a general rule, compounds with nitro groups can be explosive and should be handled with care .

Preparation Methods

The synthesis of 1-(3-Fluoro-2-nitrophenyl)-4-methylpiperazine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Fluorination: Substitution of a hydrogen atom with a fluorine atom on the phenyl ring.

    Piperazine Formation: The formation of the piperazine ring through cyclization reactions.

    Methylation: Introduction of a methyl group to the piperazine ring.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-(3-Fluoro-2-nitrophenyl)-4-methylpiperazine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-2-nitrophenyl)-4-methylpiperazine involves its interaction with molecular targets such as ion channels. For instance, it acts as an antagonist to TRPA1 and TRPV1 ion channels, which play a role in pain perception . By blocking these channels, the compound can potentially alleviate pain and inflammation.

Comparison with Similar Compounds

1-(3-Fluoro-2-nitrophenyl)-4-methylpiperazine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both fluorine and nitro groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-(3-fluoro-2-nitrophenyl)-4-methylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN3O2/c1-13-5-7-14(8-6-13)10-4-2-3-9(12)11(10)15(16)17/h2-4H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAUACWKLZAFYTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C(=CC=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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